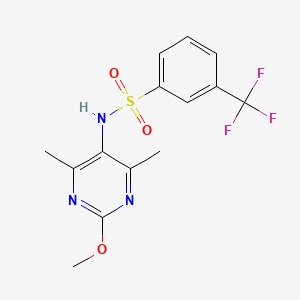

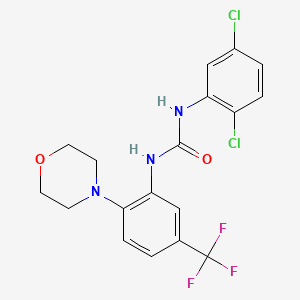

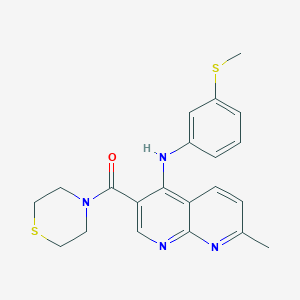

![molecular formula C25H27N3O3S B2488718 3-氨基-7,7-二甲基-5-氧代-N-[(氧杂环戊二烯-2-基)甲基]-4-苯基-5H,6H,7H,8H-噻吩[2,3-b]喹啉-2-甲酰胺 CAS No. 690644-19-0](/img/structure/B2488718.png)

3-氨基-7,7-二甲基-5-氧代-N-[(氧杂环戊二烯-2-基)甲基]-4-苯基-5H,6H,7H,8H-噻吩[2,3-b]喹啉-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of quinoline derivatives often involves multistep chemical reactions, starting from simple precursors to achieve the desired complex structure. A typical synthesis pathway might involve condensation reactions, cyclization, and functional group transformations. For instance, Dogan Koruznjak et al. (2002) describe the synthesis of novel thieno[3',2':4,5]thieno[2,3-c]quinolones, demonstrating the intricate steps involved in synthesizing such compounds, which could be analogous to the synthesis of our compound of interest (DoganKoruznjak et al., 2002).

Molecular Structure Analysis

The molecular structure of quinoline derivatives is crucial for their biological activity. Techniques such as FT-IR, NMR (both ^1H and ^13C), and mass spectral analysis are commonly employed to elucidate the structure. These methods provide detailed information on the molecular geometry, electronic properties, and functional groups present in the compound. Fatma et al. (2015) utilized these techniques for a related quinoline compound, showcasing how structural analysis is essential for understanding the compound's chemical nature (Fatma et al., 2015).

Chemical Reactions and Properties

Quinoline derivatives participate in various chemical reactions, highlighting their reactivity and potential for chemical modifications. These reactions are pivotal for modifying the compound to enhance its biological activity or solubility. For example, reactions involving nucleophilic substitution or amide formation are common for introducing new functional groups or modifying existing ones on the quinoline framework.

Physical Properties Analysis

The physical properties of quinoline derivatives, such as solubility, melting point, and crystal structure, are important for their application in drug formulation. These properties are influenced by the compound's molecular structure and can affect its bioavailability and stability. Studies on polymorphic modifications, as discussed by Shishkina et al. (2018), reveal how different crystal forms of a compound can possess distinct physical properties, which is vital for the development of pharmaceutical formulations (Shishkina et al., 2018).

科学研究应用

合成和细胞毒活性

已经研究了与噻喹啉结构相关的化合物对各种癌细胞系的细胞毒活性。例如,苯并[b][1,6]萘啶的羧酰胺衍生物显示出强大的细胞毒性,其中一些衍生物对小鼠P388白血病、Lewis肺癌和人类Jurkat白血病细胞系的IC(50)值小于10 nM。这些发现表明,包括噻喹啉在内的结构相似化合物可能在癌症治疗中具有潜在应用价值(Deady et al., 2003)。

属性

IUPAC Name |

3-amino-7,7-dimethyl-5-oxo-N-(oxolan-2-ylmethyl)-4-phenyl-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O3S/c1-25(2)11-16-19(17(29)12-25)18(14-7-4-3-5-8-14)20-21(26)22(32-24(20)28-16)23(30)27-13-15-9-6-10-31-15/h3-5,7-8,15H,6,9-13,26H2,1-2H3,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFLVXEALGURYPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(=O)C1)C(=C3C(=C(SC3=N2)C(=O)NCC4CCCO4)N)C5=CC=CC=C5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

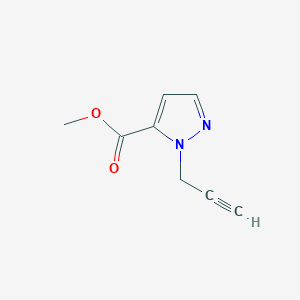

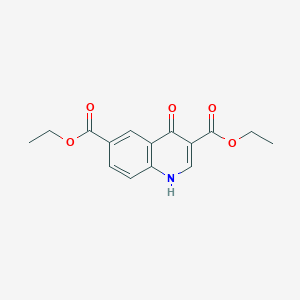

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,4-difluorobenzamide](/img/structure/B2488635.png)

![2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-1,3-thiazole-5-carboxylic acid](/img/structure/B2488637.png)

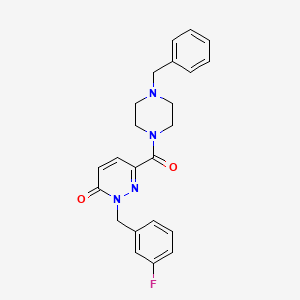

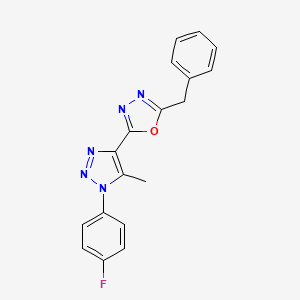

![N-benzyl-6-[2-(3-methoxyanilino)-2-oxoethyl]sulfanylbenzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2488644.png)

![2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B2488646.png)

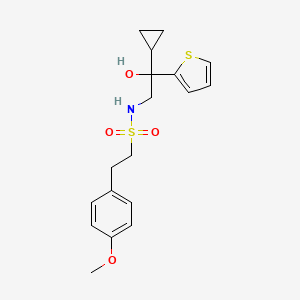

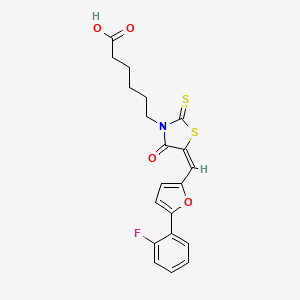

![5-chloro-2-methoxy-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzenesulfonamide](/img/structure/B2488656.png)